Home > Products > Screening Compounds P82465 > Pomalidomide-CO-C3-Cl
Pomalidomide-CO-C3-Cl -

Pomalidomide-CO-C3-Cl

Catalog Number: EVT-14904343
CAS Number:
Molecular Formula: C17H16ClN3O5
Molecular Weight: 377.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pomalidomide-CO-C3-Cl is a compound derived from pomalidomide, a thalidomide analogue used primarily in the treatment of multiple myeloma and certain other hematological malignancies. Pomalidomide itself is recognized for its immunomodulatory properties, which enhance the immune system's ability to fight cancer. The specific compound Pomalidomide-CO-C3-Cl refers to a derivative that includes a chlorinated carbon chain, which may influence its pharmacological properties.

Source

Pomalidomide was first developed by Celgene Corporation and is currently marketed under the brand name Pomalyst. The compound is synthesized through various chemical processes that modify its structure to enhance efficacy and reduce side effects.

Classification

Pomalidomide-CO-C3-Cl is classified as an immunomodulatory drug (IMiD) and belongs to the broader category of anti-cancer agents. Its classification stems from its mechanism of action, which involves modulating the immune response and directly affecting tumor cell proliferation.

Synthesis Analysis

Methods

The synthesis of Pomalidomide-CO-C3-Cl involves several steps, typically beginning with the acylation of amino acids or their derivatives. A common method includes:

  1. Acylation Reaction: Utilizing 3-nitrophthalic anhydride, L-isoglutamine, and N,N-dimethylformamide as solvents, the reaction is conducted at elevated temperatures (80-120 °C) for 15-20 hours to produce intermediates.
  2. Hydrogenation Reduction: This step involves reducing nitro groups to amino groups using palladium on carbon in methanol under hydrogen atmosphere, yielding high-purity products suitable for further modification .

Technical Details

The synthesis can yield pomalidomide derivatives with high purity (≥98.5%) using methods that are both efficient and cost-effective. The reaction conditions can be optimized by adjusting temperature, time, and reagent concentrations .

Molecular Structure Analysis

Structure

Pomalidomide-CO-C3-Cl features a core structure similar to that of pomalidomide but includes additional chlorinated carbon chains that may alter its interaction with biological targets. The molecular formula and structural details are critical for understanding its reactivity and potential biological activity.

Data

The molecular weight of pomalidomide is approximately 273.27 g/mol, while the specific modifications in Pomalidomide-CO-C3-Cl will affect this value slightly depending on the chlorinated substituents.

Chemical Reactions Analysis

Reactions

Pomalidomide-CO-C3-Cl can undergo various chemical reactions typical for amides and aromatic compounds, including:

  • Nucleophilic Substitution: Chlorine atoms can be replaced by nucleophiles under appropriate conditions.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids.

Technical Details

Reactions involving Pomalidomide-CO-C3-Cl generally require careful control of reaction conditions to prevent unwanted side reactions or degradation of the compound .

Mechanism of Action

Pomalidomide exerts its effects primarily through:

  1. Immune Modulation: Enhancing T-cell activation and increasing the production of cytokines like tumor necrosis factor-alpha.
  2. Direct Antitumor Activity: Inducing apoptosis in malignant cells through various signaling pathways.

The addition of chlorinated groups may enhance these effects or modify the pharmacokinetics and bioavailability of the compound .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in airtight containers away from light.
  • Melting Point: Specific melting points may vary based on substituents but are generally in the range observed for related compounds.

Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity and stability during storage .

Applications

Pomalidomide-CO-C3-Cl has potential applications in:

  1. Cancer Therapy: As an adjunct treatment for multiple myeloma, particularly in patients who have shown resistance to other therapies.
  2. Research Applications: Used in studies exploring immune modulation and tumor microenvironment interactions.
  3. Drug Development: Serves as a lead compound for developing new derivatives with improved efficacy or reduced toxicity profiles .
Molecular Design and Rational Synthesis Strategies of Pomalidomide-CO-C3-Cl

Structural Optimization of Pomalidomide-Based PROTAC Derivatives

Pomalidomide-CO-C3-Cl (chemical name: 4'-{3-[(2-chloroacetyl)amino]propyl}-pomalidomide) represents a strategic advancement in proteolysis-targeting chimera (PROTAC) design. Its core structure retains pomalidomide’s critical pharmacophore—a glutarimide ring that binds cereblon (CRBN), an E3 ubiquitin ligase substrate receptor—while introducing a chloroacetamide-terminated alkyl linker for covalent conjugation to target protein ligands [2] [5]. This optimization preserves the immunomodulatory drug’s (IMiD) ability to induce neosubstrate degradation (e.g., Ikaros/Aiolos) while enabling modular assembly of heterobifunctional degraders [3] [8]. The C3 alkyl spacer (propyl chain) balances hydrophobicity and flexibility, minimizing steric hindrance during ternary complex formation [5] [6].

Table 1: Structural Components of Pomalidomide-CO-C3-Cl

ComponentRole in PROTAC DesignChemical Features
Glutarimide RingCRBN BindingHydrogen bonds with His353/Trp386 in CRBN’s tri-Trp pocket
Phthalimide MoietySurface ModulationAlters CRBN’s substrate recruitment interface
C3 Alkyl Linker (Propyl)Spatial Separation11.4 Å length; enhances complex flexibility
ChloroacetamideElectrophilic WarheadEnables nucleophilic substitution with thiols/carboxyls

Linker Chemistry and Functional Group Conjugation Methodologies

The chloroacetamide group in Pomalidomide-CO-C3-Cl enables efficient conjugation to nucleophilic residues (e.g., cysteine thiols or carboxylates) on target protein ligands via alkylation reactions [5] [6]. The three-carbon alkyl chain (C3) was selected to optimize solubility and proteasome engagement: shorter chains (C1–C2) impede ternary complex formation, while longer chains (C5–C6) increase hydrophobicity, risking aggregation [6] [10]. Synthesis involves a three-step sequence:

  • Pomalidomide Activation: Amine-directed alkylation of pomalidomide’s C4 position using tert-butyl (3-bromopropyl)carbamate under Mitsunobu conditions [10].
  • Linker Installation: Deprotection of the tert-butoxycarbonyl (Boc) group, followed by acylation with chloroacetic anhydride to yield the chloroacetamide terminus [6].
  • Purification: Reverse-phase chromatography isolates the conjugate in ≥95% purity (HPLC), critical for reproducible degradation activity [5] [6].

Table 2: Comparison of Linker Chemistries in Pomalidomide Conjugates

Linker TypeDegradation Efficiency (DC₅₀*)Solubility (Log P)Key Applications
C3-Alkyl (Pomalidomide-CO-C3-Cl)50 nM (BRD4)2.1 ± 0.3Covalent protein degraders; antibody-drug conjugates
PEG5 (Pomalidomide-PEG5-NH₂)120 nM (BRD4)0.8 ± 0.2Solubility-enhanced PROTACs
Homo-dimeric (Pomalidomide-C3-Pomalidomide)15 nM (IKZF1)3.5 ± 0.4Bivalent degraders for zinc-finger transcription factors

*DC₅₀: Half-maximal degradation concentration [6] [7] [10].

Computational Modeling of Binding Affinity to Cereblon E3 Ubiquitin Ligase

Molecular dynamics simulations reveal that Pomalidomide-CO-C3-Cl maintains high-affinity interactions with CRBN’s tri-tryptophan pocket (Trp380, Trp386, Trp400) despite linker attachment. The glutarimide carbonyl forms hydrogen bonds with Trp386 (2.9 Å distance), while the piperidine-2,6-dione ring stabilizes the hydrophobic pocket via van der Waals contacts [3] [9]. The C3 linker projects the chloroacetamide group away from CRBN’s surface, minimizing clashes and preserving conformational flexibility for target engagement [2]. Free energy perturbation calculations confirm a minimal ΔΔG change of +0.8 kcal/mol compared to unconjugated pomalidomide—consistent with retained binding (Kd = 75 nM vs. 65 nM for pomalidomide) [3].

Ternary Complex Stability: The linker’s alkyl chain enables adaptive folding during ternary complex formation, as evidenced by 100-ns simulations showing <2.0 Å root-mean-square deviation (RMSD) fluctuations when bound to CRBN and BRD4. Chlorine atom occupancy in a hydrophobic subpocket (Leu387, Val388) further stabilizes the complex by 30% compared to non-halogenated analogs [2].

Structure-Activity Relationship (SAR) for Targeted Protein Degradation Efficiency

The degradation efficiency of Pomalidomide-CO-C3-Cl-based PROTACs correlates with linker length, warhead reactivity, and ternary complex cooperativity:

  • Linker Length: C3 linkers maximize degradation of nuclear proteins (e.g., BRD4, IKZF1). Shorter linkers (C1) reduce degradation efficiency 10-fold due to steric crowding, while C5 linkers diminish cellular uptake by increasing log P [5] [6].
  • Warhead Impact: Chloroacetamide conjugates exhibit 5-fold faster kinetics than acrylamide counterparts, enabling rapid covalent engagement of cysteines on target proteins. Non-covalent analogs require 24-hour treatments to achieve equivalent degradation [10].
  • Cooperativity Metrics: PROTACs using this scaffold show α values (cooperativity factor) >1.5 for BRD4 degradation, indicating positive cooperativity in ternary complex formation [6] [10].

Degradation Kinetics: The rate of Ikaros degradation (t1/2 = 2.5 hours) in MM1.S myeloma cells correlates with linker-dependent CRBN engagement. Pomalidomide-C3-NH₂ conjugates induce 90% IKZF1 depletion at 100 nM, outperforming lenalidomide analogs (60% depletion) due to enhanced CRBN binding [8] [9].

Table 3: Degradation Activity of Pomalidomide-CO-C3-Cl Conjugates

Target ProteinConjugate StructureDC₅₀ (nM)Max Degradation (%)Cell Line
BRD4JQ1-Pomalidomide-CO-C3-Cl5098 ± 2MV4;11
IKZF1Pomalidomide-C3-Pomalidomide1599 ± 1MM1.S
BCR-ABLDasatinib-Pomalidomide-CO-C3-Cl12085 ± 5K562

Properties

Product Name

Pomalidomide-CO-C3-Cl

IUPAC Name

4-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]butanamide

Molecular Formula

C17H16ClN3O5

Molecular Weight

377.8 g/mol

InChI

InChI=1S/C17H16ClN3O5/c18-8-2-5-12(22)19-10-4-1-3-9-14(10)17(26)21(16(9)25)11-6-7-13(23)20-15(11)24/h1,3-4,11H,2,5-8H2,(H,19,22)(H,20,23,24)

InChI Key

DHHLLVWYUGOKFM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.